![molecular formula C14H17O6- B14407599 2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate CAS No. 83172-52-5](/img/structure/B14407599.png)
2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate is an organic compound with a complex structure that includes both hydroxyl and carboxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate typically involves the esterification of 2,2-Bis(hydroxymethyl)butyric acid with a benzoic acid derivative. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can further streamline the production process, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the carboxyl group can produce primary alcohols .
Scientific Research Applications
2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of coatings, adhesives, and other materials
Mechanism of Action
The mechanism of action of 2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their structure and function. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Bis(hydroxymethyl)butanoic acid
- 2,2-Dimethylolbutyric acid
- Dimethylolbutanoic acid
Uniqueness
2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for the development of new materials and biologically active molecules .
Properties
CAS No. |
83172-52-5 |
|---|---|
Molecular Formula |
C14H17O6- |
Molecular Weight |
281.28 g/mol |
IUPAC Name |
2-[2,2-bis(hydroxymethyl)butoxycarbonyl]benzoate |
InChI |
InChI=1S/C14H18O6/c1-2-14(7-15,8-16)9-20-13(19)11-6-4-3-5-10(11)12(17)18/h3-6,15-16H,2,7-9H2,1H3,(H,17,18)/p-1 |
InChI Key |
UCLBBFZYDMBVCJ-UHFFFAOYSA-M |
Canonical SMILES |
CCC(CO)(CO)COC(=O)C1=CC=CC=C1C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


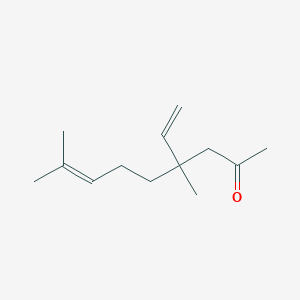
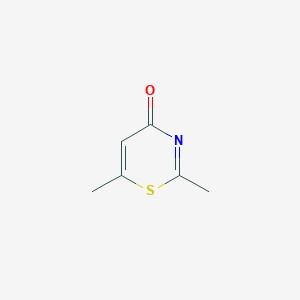


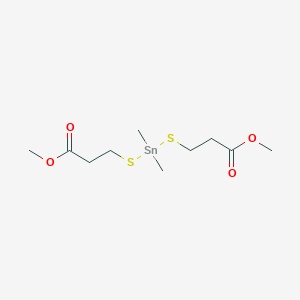
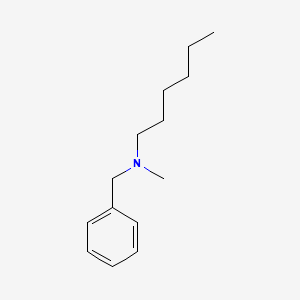
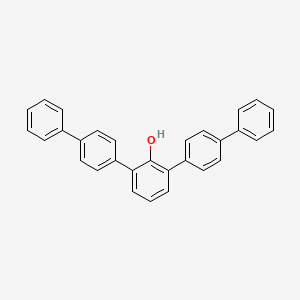
![Plumbane, [[(diethylamino)thioxomethyl]thio]triethyl-](/img/structure/B14407560.png)
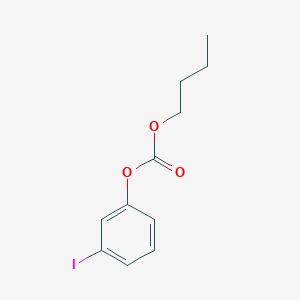
![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-ethoxybenzoate](/img/structure/B14407584.png)
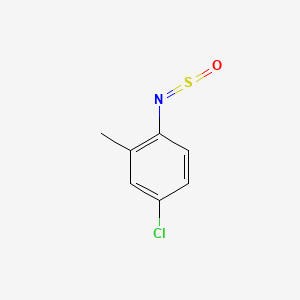
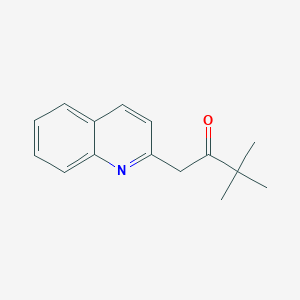
![pentacyclo[10.2.2.25,8.02,4.09,11]octadeca-1(15),5,7,12(16),13,17-hexaene](/img/structure/B14407605.png)
![2-[(6-Aminopurin-9-yl)methoxy]propane-1,3-diol;phosphoric acid](/img/structure/B14407614.png)
